molecular formula C20H20ClN3O2S2 B2580983 N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 1223985-20-3

N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B2580983
CAS No.: 1223985-20-3
M. Wt: 433.97
InChI Key: URBPGKOSWUHHHF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide: is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiophene derivative and a diazaspiro compound.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated intermediate.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or chloro derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: Its spirocyclic structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents.

    Biological Studies: It can be used in studies to understand the interaction of spirocyclic compounds with biological targets.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties.

    Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide: can be compared with other spirocyclic compounds and thiophene derivatives.

Uniqueness

    Structural Features: The combination of a spirocyclic core with a thiophene ring and a sulfanyl group makes this compound unique.

    Reactivity: Its ability to undergo various chemical reactions, such as oxidation and substitution, distinguishes it from other similar compounds.

List of Similar Compounds

  • Spiro[4.4]nona-1,3-diene derivatives
  • Thiophene-based compounds
  • Sulfanyl-substituted acetamides

This detailed article provides a comprehensive overview of N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[44]nona-1,3-dien-2-yl]sulfanyl}acetamide, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyDetails
IUPAC Name This compound
Molecular Formula C20_{20}H22_{22}ClN3_{3}O2_{2}S2_{2}
Molecular Weight 448.0 g/mol
CAS Number 1223985-20-3

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Spirocyclic Core : Cyclization reactions involving thiophene derivatives and diazaspiro compounds.
  • Introduction of the Sulfanyl Group : Nucleophilic substitution reactions where thiols react with halogenated intermediates.
  • Attachment of the Acetamide Moiety : Acylation with acetic anhydride or acetyl chloride to form the acetamide group.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can alter enzyme activity or receptor signaling pathways, leading to various biological responses. However, detailed pathways remain to be elucidated through further research.

Biological Activity

Research indicates that compounds with similar structural features may exhibit diverse biological activities including:

  • Anticancer Activity : Some spirocyclic compounds have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The presence of thiophene rings is often associated with antimicrobial activity.
  • Neuropharmacological Effects : Compounds targeting serotonin receptors can influence neuropharmacological pathways.

Comparative Analysis

When compared to other similar compounds, this compound stands out due to its unique combination of a spirocyclic core with a thiophene ring and sulfanyl group.

Compound NameBiological ActivityUnique Features
N-(5-chloro-2-methoxyphenyl)-...Potential anticancerSpirocyclic structure
Other Spirocyclic CompoundsVaries (e.g., antimicrobial)Different substituents

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S2/c1-26-15-7-6-13(21)11-14(15)22-17(25)12-28-19-18(16-5-4-10-27-16)23-20(24-19)8-2-3-9-20/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBPGKOSWUHHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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